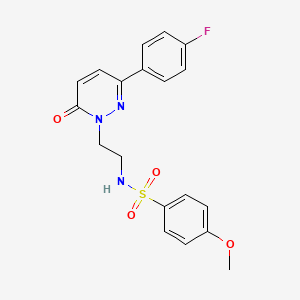

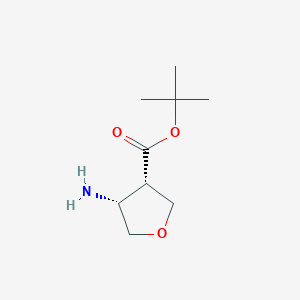

![molecular formula C13H18N4O2S3 B2921538 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide CAS No. 2034458-19-8](/img/structure/B2921538.png)

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide” is a compound with the molecular formula C12H21N3OS . The 1,3,4-thiadiazole moiety in this compound is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which results in the formation of a thioketene intermediate. This intermediate then reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered thiadiazole ring system containing a sulfur atom and two nitrogen atoms. This moiety is known to exhibit a wide variety of biological activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.38 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 7. Its exact mass and monoisotopic mass are both 255.14053348 g/mol. The topological polar surface area of the compound is 83.1 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Anticancer and Antimicrobial Properties : Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety have shown promising in-vitro anticancer activity against human breast cancer cell lines, offering potential pathways for the development of new therapeutic agents (Al-Said et al., 2011).

- Carbonic Anhydrase Inhibition : Sulfonamides obtained from various derivatives have been tested as inhibitors of carbonic anhydrase isozymes, showing potential for the treatment of conditions related to the overexpression of these enzymes, such as glaucoma, epilepsy, and certain types of cancer (Turkmen et al., 2005).

Chemical Synthesis and Characterization

- Novel Sulfonamide Derivatives : The synthesis of heterocyclic sulfonamides with biologically active thiophene and thiazole derivatives has led to compounds with significant antimicrobial and anticancer activities, highlighting the versatility of sulfonamide derivatives in drug discovery (Debbabi et al., 2016).

- Derivative Synthesis for Antiviral Activity : The creation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their subsequent testing for antiviral activities suggest a pathway for developing new treatments against viral diseases (Chen et al., 2010).

Molecular Docking and Enzyme Inhibition

- Dihydrofolate Reductase (DHFR) Inhibitors : The synthesis of thiazoles and [1,3,4]thiadiazoles incorporating a sulfonamide group and their evaluation as DHFR inhibitors through molecular docking studies offer insights into designing drugs for treating cancer and bacterial infections (Riyadh et al., 2018).

Antimicrobial and Antitumor Agents

- Thieno[3,2-d] Pyrimidine Derivatives : Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has yielded compounds with potent antitumor and antibacterial activities, showcasing the potential for the development of new chemotherapeutic agents (Hafez et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that thiadiazole-containing compounds can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .

Mode of Action

Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . The influence of the substituent on the compounds’ activity is depicted .

Biochemical Pathways

Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .

Result of Action

Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .

Action Environment

The influence of the substituent on the compounds’ activity is depicted .

Eigenschaften

IUPAC Name |

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S3/c1-2-11-3-4-13(20-11)22(18,19)16-10-5-7-17(8-6-10)12-9-14-21-15-12/h3-4,9-10,16H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELLUBHKXGITMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

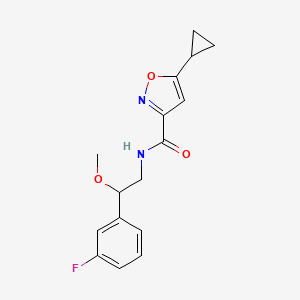

![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)

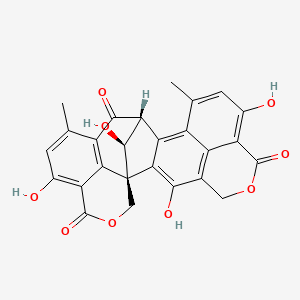

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)

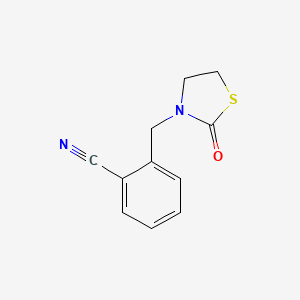

![(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2921461.png)

![N-(4-ethoxyphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921462.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2921469.png)

![(1R,2R,4R)-5-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2921470.png)

![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)